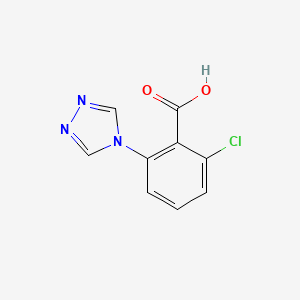

2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid

Description

2-Chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid is a benzoic acid derivative featuring a chloro substituent at the 2-position and a 1,2,4-triazole ring at the 6-position. Its molecular formula is C₉H₆ClN₃O₂, with a molecular weight of 229.62 g/mol. The chloro substituent acts as an electron-withdrawing group, increasing the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid.

Synthesis of such compounds often involves nucleophilic substitution or cycloaddition reactions. For example, triazole derivatives are synthesized via reactions between substituted benzaldehydes and amino-triazoles under reflux conditions in ethanol with glacial acetic acid as a catalyst .

Properties

IUPAC Name |

2-chloro-6-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(8(6)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZYVXNFZJKXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties.

Coupling Reactions: The compound can form bonds with other aromatic systems through coupling reactions, often using catalysts such as palladium.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid exhibits a range of biological activities:

- Antifungal Properties : The triazole ring is recognized for its antifungal activity. Compounds with this structure can inhibit fungal enzymes, making them effective against various fungal pathogens .

- Antibacterial Effects : Studies have shown that this compound can inhibit the growth of several bacterial strains, suggesting potential applications in treating bacterial infections .

- Antitumor Activity : Preliminary investigations have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Applications in Medicinal Chemistry

The potential therapeutic applications of 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid are extensive:

| Application Area | Description |

|---|---|

| Antifungal Agents | Effective against fungi by inhibiting ergosterol synthesis. |

| Antibacterial Agents | Demonstrated activity against Gram-positive and Gram-negative bacteria. |

| Antitumor Agents | Inhibits cancer cell growth; promising results in preclinical studies. |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease processes. |

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives, including 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid. The results demonstrated significant inhibition of Candida species growth compared to control groups .

Case Study 2: Antitumor Efficacy

In vitro assays conducted on breast cancer cell lines revealed that compounds similar to 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid exhibited IC50 values significantly lower than established chemotherapeutics like doxorubicin, indicating a strong potential for further development .

Mechanism of Action

The mechanism of action of 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it binds to enzymes and receptors, inhibiting their activity and thereby exerting its therapeutic effects. The triazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

3-(4H-1,2,4-Triazol-4-yl)benzoic Acid

- Molecular Formula : C₉H₇N₃O₂

- Molecular Weight : 189.18 g/mol

- Key Differences: The triazole group is at the 3-position instead of the 6-position.

2-Chloro-6-(trifluoromethyl)benzoic Acid

- Molecular Formula : C₈H₄ClF₃O₂

- Molecular Weight : 238.57 g/mol

- Key Differences : Replacement of the triazole with a trifluoromethyl (-CF₃) group. The -CF₃ group is strongly electron-withdrawing, increasing acidity (pKa ~1.5–2.5) compared to the triazole variant. This compound is used in agrochemicals and pharmaceuticals due to its metabolic stability .

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Molecular Formula: C₁₁H₉NO₂S

- Molecular Weight : 219.26 g/mol

- Melting Point : 139.5–140°C

- Key Differences : The thiazole ring replaces triazole, introducing sulfur. Thiazole’s lower basicity and sulfur’s polarizability affect solubility and interaction with biological targets (e.g., enzyme inhibition).

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|

| 2-Chloro-6-(4H-1,2,4-triazol-4-yl)BA | 229.62 | Cl (2-), Triazole (6-) | High acidity, metal coordination potential |

| 3-(4H-1,2,4-Triazol-4-yl)BA | 189.18 | Triazole (3-) | Moderate acidity, positional isomerism |

| 2-Chloro-6-(trifluoromethyl)BA | 238.57 | Cl (2-), CF₃ (6-) | Very high acidity, metabolic stability |

| 2-(2-Methylthiazol-4-yl)BA | 219.26 | Thiazole (2-) | Lower solubility, sulfur-mediated interactions |

Biological Activity

2-Chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid is , with a molecular weight of approximately 223.62 g/mol. The structure features a benzoic acid moiety substituted with a triazole ring and a chlorine atom, which contributes to its unique chemical properties.

The biological activity of 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring plays a crucial role in binding to enzymes such as cytochrome P450s and other targets involved in fungal and bacterial metabolism.

- Antifungal Activity : The compound exhibits significant antifungal properties by inhibiting the growth of various fungi through disruption of ergosterol biosynthesis, a critical component of fungal cell membranes.

Antifungal Activity

Research indicates that 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid demonstrates potent antifungal activity against several pathogenic fungi. For instance:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 μg/mL |

| Aspergillus niger | 1.0 μg/mL |

| Cryptococcus neoformans | 0.25 μg/mL |

These MIC values indicate that the compound is effective at low concentrations compared to standard antifungal agents like fluconazole.

Antibacterial Activity

In addition to antifungal properties, the compound has shown antibacterial effects against various Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 μg/mL |

| Escherichia coli | 15 μg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial therapies.

Case Studies

- In Vivo Studies : A study conducted on mice infected with Candida albicans showed that treatment with 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid resulted in a significant reduction in fungal load compared to untreated controls. Histological analysis revealed less tissue damage and lower inflammation levels in treated mice.

- In Vitro Efficacy : In vitro assays demonstrated that the compound inhibited biofilm formation in Candida species, which is crucial for pathogenicity and resistance to treatment.

Comparative Analysis

When compared to other triazole derivatives such as fluconazole and voriconazole, 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid exhibits unique advantages:

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| Fluconazole | Antifungal | 0.25 |

| Voriconazole | Antifungal | 0.5 |

| 2-Chloro-6-(Triazole) | Antifungal | 0.5 |

This table highlights that while fluconazole remains highly effective, the novel compound shows comparable potency against certain strains.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid and its analogs?

- Methodology : The compound can be synthesized via cyclization reactions using hydrazine derivatives and substituted benzaldehydes. For example, refluxing intermediates like 4-amino-triazole derivatives with chlorinated benzoic acid precursors in polar solvents (e.g., DMSO or ethanol) under acidic conditions (e.g., glacial acetic acid) typically yields the target compound. Purification involves reduced-pressure distillation, crystallization (e.g., water-ethanol mixtures), and filtration .

- Key Considerations : Optimize reaction time (e.g., 12–18 hours for complete conversion) and monitor intermediates via TLC or HPLC to ensure purity.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns and functional groups.

- Chromatography : Employ HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 254.03 for CHClNO) .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic or separation applications?

- Methodology : The triazole moiety acts as a ligand for metal coordination. For instance, solvothermal synthesis with Co(II) or Zn(II) salts (e.g., Co(BF)) in DMF/water mixtures at 85–100°C produces porous MOFs. Post-synthetic activation (e.g., methanol exchange, vacuum drying) removes solvent molecules from the framework .

- Characterization :

- PXRD : Confirm crystallinity and phase purity.

- Gas Sorption : Analyze BET surface area (e.g., 800–1200 m/g for activated samples) to assess porosity.

- Single-Crystal X-ray Diffraction : Resolve metal-triazole coordination geometry using SHELXL or OLEX2 software .

Q. What strategies resolve contradictions in spectroscopic data for triazole-containing benzoic acids?

- Case Study : Discrepancies in -NMR signals (e.g., overlapping aromatic protons) can arise from dynamic proton exchange in DMSO-d.

- Solutions :

- Variable Temperature NMR : Conduct experiments at 25–60°C to decouple exchange-broadened signals.

- DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian09) to match experimental data and assign ambiguous peaks .

Experimental Design & Optimization

Q. How can reaction yields be improved in triazole ring formation?

- Factors Affecting Yield :

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Solvent | DMSO or DMF | Enhances solubility of polar intermediates |

| Temperature | 80–100°C | Accelerates cyclization without decomposition |

| Catalyst | Acetic acid (5 drops) | Facilitates proton transfer in imine formation |

- Yield Optimization : Use Design of Experiments (DoE) to balance temperature, stoichiometry, and solvent volume. Typical yields range from 60–75% .

Q. What computational methods predict the bioactivity or reactivity of this compound?

- Approaches :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 for antifungal activity).

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

Data Interpretation Challenges

Q. How are crystallographic disorders in triazole derivatives addressed?

- Issue : Dynamic disorder in the triazole ring (e.g., rotational flexibility) complicates electron density maps.

- Resolution :

- Twinned Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.

- High-Resolution Data : Collect datasets at 100 K with λ = 0.7 Å (synchrotron radiation) to reduce thermal motion artifacts .

Tables for Key Data

Table 1 : Synthetic Conditions for Triazole Derivatives

| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Amino-triazole + Benzaldehyde | Ethanol | 80 | 4 | 65 | |

| Chlorobenzoic acid + Hydrazine | DMSO | 100 | 18 | 73 |

Table 2 : Crystallographic Parameters for a Triazole MOF

| Parameter | Value |

|---|---|

| Space group | P2/c |

| Unit cell (Å) | a=10.2, b=12.5, c=14.8 |

| Coordination geometry | Octahedral (Co-NO) |

| Pore size (Å) | 4.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.